1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been employed to create novel derivatives of 1,3,4-thiadiazole and bi(1,3,4-thiadiazole), showcasing advancements in chemical synthesis methods (Abd El-Rahman, Saleh, & Mady, 2009).
- Detailed spectral characterization and X-ray crystal structure studies of related pyrazole derivatives provide insights into their molecular structures, which are crucial for understanding their properties and potential applications (Kumara et al., 2018).
Chemical and Molecular Analysis
- Exploration of lithiation reactions in various methyl-substituted heteroaromatic compounds, including thiadiazoles, contributes to the understanding of their chemical behavior and potential applications in synthesis (Micetich, 1970).
- Computational studies, including DFT calculations and molecular modeling, are used to analyze the electronic structures and potential reactivity of these compounds, enhancing the understanding of their chemical properties (Kanwal et al., 2022).
Potential Pharmacological Applications
- Some derivatives of 1,3,4-thiadiazole and pyrazole have been evaluated for their anticancer activities, showing promising results against specific cancer cell lines, which opens avenues for further research in medicinal chemistry (Gomha, Salah, & Abdelhamid, 2014).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-11-19-20-17(26-11)18-16(23)14-9-15(12-5-3-2-4-6-12)22(21-14)13-7-8-27(24,25)10-13/h2-6,9,13H,7-8,10H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBIRHWFSQLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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